2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is a heterocyclic organic compound that belongs to the dibenzofuran family It is characterized by its two benzene rings fused to a central furan ring, with additional substituents that include two methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where an acyl chloride reacts with a dibenzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can result in halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials such as polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes. Detailed studies using techniques like molecular docking and biochemical assays are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, lacking the additional methyl and ketone groups.
Dibenzo[b,d]thiophene: A sulfur analog with similar structural features.
Phomodione: A derivative with additional functional groups that exhibit biological activity.
Uniqueness
2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is unique due to its specific substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydrodibenzofuran-1-one |
InChI |
InChI=1S/C14H14O2/c1-14(2)8-7-11-12(13(14)15)9-5-3-4-6-10(9)16-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
ZPUDWYQDBKLVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1=O)C3=CC=CC=C3O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.